
2-(cyclopropylmethoxy)-N-methylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxy)-N-methylisonicotinamide, also known as CPI-1189, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPI-1189 belongs to the class of isonicotinamide derivatives and has been found to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 2-(cyclopropylmethoxy)-N-methylisonicotinamide is not fully understood. However, it has been proposed that 2-(cyclopropylmethoxy)-N-methylisonicotinamide exerts its pharmacological effects by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(cyclopropylmethoxy)-N-methylisonicotinamide has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and physiological effects:
2-(cyclopropylmethoxy)-N-methylisonicotinamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 2-(cyclopropylmethoxy)-N-methylisonicotinamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-(cyclopropylmethoxy)-N-methylisonicotinamide has been found to protect neurons from oxidative stress and prevent neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(cyclopropylmethoxy)-N-methylisonicotinamide is its versatility in terms of its potential therapeutic applications. It has been found to exhibit pharmacological effects in various diseases, making it a promising candidate for drug development. However, the limitations of 2-(cyclopropylmethoxy)-N-methylisonicotinamide include its low solubility in water, which can make it challenging to administer in vivo. Additionally, the high cost of synthesis may limit its use in large-scale studies.
Orientations Futures
There are several future directions for the research on 2-(cyclopropylmethoxy)-N-methylisonicotinamide. One potential direction is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of 2-(cyclopropylmethoxy)-N-methylisonicotinamide and its potential therapeutic applications in various diseases. Another potential direction is the development of novel drug delivery systems to improve the bioavailability of 2-(cyclopropylmethoxy)-N-methylisonicotinamide in vivo. Overall, the research on 2-(cyclopropylmethoxy)-N-methylisonicotinamide has the potential to lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylmethoxy)-N-methylisonicotinamide involves the reaction of 2-bromo-5-methoxyisonicotinamide with cyclopropylmethyl magnesium bromide in the presence of a palladium catalyst. The resulting product is then subjected to N-methylation using methyl iodide to yield 2-(cyclopropylmethoxy)-N-methylisonicotinamide. The overall yield of the synthesis process is around 35%.
Applications De Recherche Scientifique
2-(cyclopropylmethoxy)-N-methylisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. 2-(cyclopropylmethoxy)-N-methylisonicotinamide has also been studied for its role in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-12-11(14)9-4-5-13-10(6-9)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJIDYQZINYJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC=C1)OCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-methylisonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

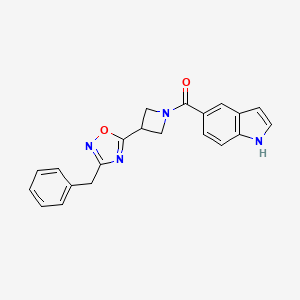
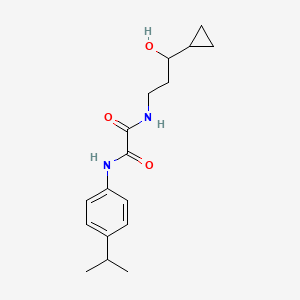
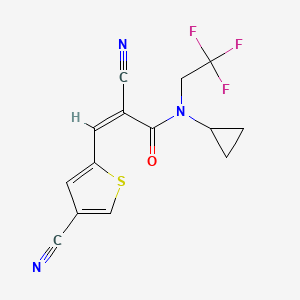
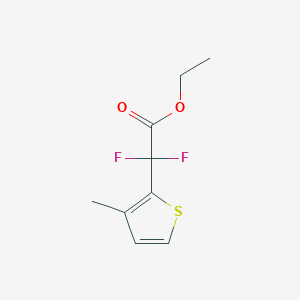
![Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2797098.png)
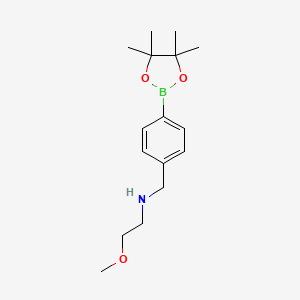
![(4Ar,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyrazine](/img/structure/B2797100.png)
![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)
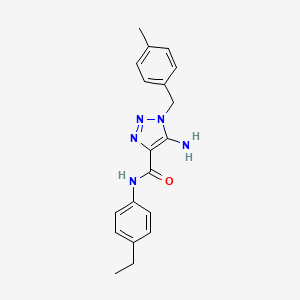

![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2797109.png)

![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)